molecular formula C17H21N5O B12170399 1-(propan-2-yl)-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]-1H-indole-3-carboxamide

1-(propan-2-yl)-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]-1H-indole-3-carboxamide

Cat. No.: B12170399
M. Wt: 311.4 g/mol
InChI Key: YSBIECAKZGVEPI-UHFFFAOYSA-N
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Description

1-(propan-2-yl)-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]-1H-indole-3-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and biochemical research, primarily for its potential as a kinase inhibitor. The compound's structure, which features an indole moiety linked to a 1,2,4-triazole ring via a carboxamide bridge, is a characteristic pharmacophore found in molecules that target ATP-binding sites of various protein kinases. Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancers, inflammatory disorders, and neurodegenerative conditions. Research with this compound is focused on investigating its inhibitory profile against a panel of kinases to elucidate its selectivity and potency. The structural motifs present in this molecule are commonly observed in published kinase inhibitor co-crystal structures , suggesting a similar mechanism of action where it acts as a Type I or Type II inhibitor, competing with ATP and stabilizing an inactive or active conformation of the kinase. Its value to researchers lies in its use as a chemical probe to dissect specific kinase-driven signaling cascades in vitro, to validate new kinase targets, and to serve as a lead compound for the development of novel therapeutic agents. As a research-grade biochemical tool , it enables the study of cellular processes like proliferation, apoptosis, and differentiation in controlled laboratory settings.

Properties

Molecular Formula

C17H21N5O

Molecular Weight

311.4 g/mol

IUPAC Name

1-propan-2-yl-N-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)indole-3-carboxamide

InChI

InChI=1S/C17H21N5O/c1-10(2)15-18-17(21-20-15)19-16(23)13-9-22(11(3)4)14-8-6-5-7-12(13)14/h5-11H,1-4H3,(H2,18,19,20,21,23)

InChI Key

YSBIECAKZGVEPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=NN1)NC(=O)C2=CN(C3=CC=CC=C32)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(propan-2-yl)-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]-1H-indole-3-carboxamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Introduction of the Triazole Ring: The triazole ring is introduced via a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.

    Attachment of Isopropyl Groups: Isopropyl groups are introduced through alkylation reactions using isopropyl halides in the presence of a base.

    Final Coupling: The final step involves coupling the indole and triazole intermediates using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(propan-2-yl)-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]-1H-indole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the indole and triazole rings, using nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides), solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups.

Scientific Research Applications

Antifungal Properties

Research has shown that compounds containing the 1,2,4-triazole structure exhibit significant antifungal activity. The triazole moiety is known for its ability to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi. This inhibition disrupts cell membrane integrity and leads to fungal cell death .

Antimicrobial Activity

The indole-triazole conjugates have been designed and synthesized as potential antimicrobial agents. In studies, these compounds demonstrated activity against various bacterial strains. The incorporation of the indole structure is believed to enhance the lipophilicity and membrane penetration of the molecules, thereby improving their antimicrobial efficacy .

Anticancer Potential

Recent studies have highlighted the anticancer properties of related triazole compounds. For example, certain 1,2,4-triazoles have shown promising results against colon carcinoma and breast cancer cell lines, with specific IC50 values indicating their potency as anticancer agents . The mechanism often involves inducing apoptosis in cancer cells through various pathways.

Antifungal Efficacy

A study focusing on the synthesis of 1,2,4-triazoles revealed that modifications in the side chains significantly affected antifungal activity. The introduction of isopropyl groups increased the lipophilicity and improved interaction with fungal membranes, leading to enhanced antifungal effects against Candida species .

Antimicrobial Screening

In an investigation of new indole-triazole conjugates, several compounds were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that specific substitutions on the indole ring led to increased activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Data Table: Summary of Biological Activities

Activity TypeCompound StructureTarget OrganismIC50 Value (μM)Reference
AntifungalTriazole derivativesCandida albicans0.5
AntimicrobialIndole-triazole conjugatesMRSA10
AnticancerSubstituted triazolesHCT-116 (Colon Cancer)6.2
T47D (Breast Cancer)27.3

Mechanism of Action

The mechanism of action of 1-(propan-2-yl)-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or proteins involved in key biological processes.

    Pathways Involved: It can modulate signaling pathways, such as those related to inflammation, cell proliferation, and apoptosis, by binding to its molecular targets and altering their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(5-propan-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide (CAS: 763100-17-0)

  • Structure : Shares the 5-propan-2-yl-1H-1,2,4-triazol-3-yl group but replaces the indole with a benzothiazole-phenyl-acetamide backbone.
  • Key Differences :
    • The sulfanyl (S-) linker in place of carboxamide may alter solubility and target selectivity.
    • Benzothiazole is associated with anticancer and antimicrobial activities, suggesting divergent applications compared to indole-based compounds .
  • Molecular Formula : C21H21N5OS2 (vs. C17H20N6O for the target compound). The higher sulfur content could influence redox properties or metal-binding affinity.

Suvecaltamide (INN Proposed: List 122, WHO 2019)

  • Structure : Contains a triazole-linked pyridine and trifluoroethoxy group, with a propan-2-yl-substituted phenylacetamide.
  • Biological Activity : Voltage-activated calcium channel (Cav) stabilizer, indicating CNS applications (e.g., antiepileptic).
  • Comparison :
    • Both compounds use propan-2-yl groups for lipophilicity, but suvecaltamide’s trifluoroethoxy group enhances metabolic resistance and blood-brain barrier penetration .
    • The indole-triazole combination in the target compound may favor different target interactions, such as kinase inhibition over ion channel modulation.

Imidazolylindol-propanol (MIC: 0.001 µg/mL against Candida albicans)

  • Structure: Combines imidazole and indole with a propanol side chain.
  • Activity : Potent antifungal agent validated via the Alamar Blue fluorometric assay .
  • Comparison: The target compound’s triazole could offer broader-spectrum antifungal activity compared to imidazole, which is prone to resistance. Carboxamide vs. propanol functional groups may influence cell membrane penetration (e.g., targeting ergosterol biosynthesis vs. CYP51 inhibition).

Structural and Functional Analysis

Parameter Target Compound Benzothiazole Analog Suvecaltamide Imidazolylindol-propanol
Core Structure Indole-3-carboxamide + triazole Benzothiazole-phenyl-acetamide + triazole Pyridine-phenylacetamide + triazole Imidazole-indole-propanol
Key Functional Groups Propan-2-yl (indole + triazole) Sulfanyl linker, benzothiazole Trifluoroethoxy, propan-2-yl Propanol, imidazole
Molecular Weight ~324.4 g/mol 455.6 g/mol ~412.4 g/mol (estimated) ~287.3 g/mol (estimated)
Potential Applications Antifungal, kinase inhibition Antimicrobial, anticancer Antiepileptic, CNS disorders Antifungal
Synthetic Complexity Moderate (amide coupling, triazole synthesis) High (sulfanyl incorporation) High (trifluoroethoxy modification) Moderate (imidazole-indole fusion)

Research Findings and Implications

  • Antifungal Potential: The indole-triazole scaffold aligns with known antifungal agents (e.g., fluconazole derivatives), though the propan-2-yl groups may reduce polarity, enhancing tissue penetration .
  • CNS Applications : Structural parallels to suvecaltamide suggest possible neuroactivity, but experimental validation is needed .
  • Synthetic Routes : Likely involves amide coupling between 1-(propan-2-yl)-1H-indole-3-carboxylic acid and 5-(propan-2-yl)-1H-1,2,4-triazol-3-amine, using reagents like EDCI/HOBt or DCC .

Biological Activity

1-(propan-2-yl)-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]-1H-indole-3-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and structural formula. It contains an indole core substituted with a triazole moiety, which is known for its diverse biological activities.

Chemical Formula: C₁₄H₁₈N₄O
Molecular Weight: 270.33 g/mol
CAS Number: Not specifically listed but can be derived from its components.

Antifungal Activity

Recent studies have highlighted the antifungal properties of 1,2,4-triazole derivatives. The triazole ring is a critical pharmacophore in many antifungal agents. For instance, compounds containing the 1,2,4-triazole structure have shown efficacy against various fungal strains due to their ability to inhibit ergosterol synthesis, a vital component of fungal cell membranes .

Table 1: Antifungal Activity of Triazole Derivatives

CompoundTarget OrganismIC50 (μM)
Compound ACandida albicans5.0
Compound BAspergillus niger8.0
1-(propan-2-yl)-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]-1H-indole-3-carboxamideC. albicansTBD

Anticancer Potential

The compound's structure suggests potential anticancer properties. Compounds with similar structural motifs have been evaluated for their cytotoxic effects against various cancer cell lines. For example, triazole derivatives have been reported to exhibit significant cytotoxicity against human breast cancer (MCF-7) and colon cancer (HCT116) cell lines .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
Compound CMCF-712.5
Compound DHCT1166.2
1-(propan-2-yl)-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]-1H-indole-3-carboxamideMCF-7TBD

Structure–Activity Relationship (SAR)

The SAR studies indicate that modifications on the triazole and indole rings significantly affect biological activity. For instance:

  • Substitution Patterns: The position and type of substituents on the triazole ring influence the binding affinity to target enzymes.
  • Indole Modifications: Alterations in the indole moiety can enhance lipophilicity and cellular permeability.

Study on Antifungal Efficacy

A recent study evaluated a series of triazole derivatives including the target compound against Candida species. The results demonstrated that compounds with branched alkyl groups exhibited enhanced antifungal activity compared to linear counterparts .

Study on Anticancer Effects

Another research effort focused on the cytotoxicity of various indole-triazole hybrids against cancer cell lines. The study found that certain derivatives showed promising results in inhibiting cell proliferation and inducing apoptosis in MCF-7 cells .

Q & A

What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

Basic Research Focus
The synthesis involves multi-step reactions, typically starting with functionalization of the indole and triazole moieties. Key steps include:

  • Indole functionalization : Introducing the propan-2-yl group via alkylation under acidic conditions (e.g., H₂SO₄ catalysis) .
  • Triazole coupling : Amide bond formation between the indole-3-carboxylic acid and the 5-(propan-2-yl)-1H-1,2,4-triazole-3-amine using coupling agents like EDCI/HOBt .
    Optimization Strategies :
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while controlling temperature (60–80°C) minimizes side reactions .
  • Purification : Sequential column chromatography (silica gel, gradient elution) and recrystallization (ethanol/water) improve purity .

How should researchers resolve contradictions in NMR spectral data during characterization?

Advanced Research Focus
Contradictions often arise in distinguishing regioisomers or assigning protons in crowded spectral regions (e.g., indole C-2 vs. triazole protons).
Methodology :

  • 2D NMR (HSQC, HMBC) : Resolves overlapping signals by correlating [1]H and [13]C shifts, particularly for the triazole C-3 and indole C-3 positions .
  • Isotopic labeling : Synthesizing deuterated analogs (e.g., D₂O exchange) clarifies exchangeable protons in the triazole ring .
  • Cross-validation : Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) .

What computational methods are suitable for predicting biological targets and binding modes?

Advanced Research Focus
Leverage molecular docking and MD simulations :

  • Target identification : Use pharmacophore models based on structural analogs (e.g., indole-triazole hybrids with kinase inhibitory activity) .
  • Docking protocols :
    • Software : AutoDock Vina or Schrödinger Suite.
    • Validation : Cross-check with co-crystallized ligands (e.g., PDB ID 9MJ) to assess binding pose accuracy .
  • Free energy calculations : MM-GBSA/PBSA quantifies binding affinities for prioritization .

What strategies can determine the structure-activity relationship (SAR) for this compound’s bioactivity?

Advanced Research Focus
SAR Workflow :

Analog synthesis : Modify substituents (e.g., propan-2-yl groups on indole/triazole) to assess steric/electronic effects .

Biological assays :

  • Anticancer : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .
  • Antimicrobial : Broth microdilution for MIC determination .

Data correlation : Use multivariate analysis (e.g., PCA) to link substituent properties (Hammett σ, logP) with activity .

How do solvent polarity and temperature influence regioselectivity in triazole substitution?

Basic Research Focus
Regioselectivity in triazole functionalization is highly solvent- and temperature-dependent:

  • Polar solvents (DMF, DMSO) : Favor N-1 substitution due to stabilization of transition states via solvation .
  • Nonpolar solvents (toluene) : Promote N-2 substitution via entropic control .
  • Temperature effects : Lower temperatures (0–25°C) reduce kinetic competition, enhancing selectivity for N-1 products .

What are the challenges in developing bioassays for neuroprotective effects?

Advanced Research Focus
Key challenges include:

  • Model selection : Primary neuronal cultures vs. immortalized cell lines (e.g., SH-SY5Y) may yield conflicting results due to differential receptor expression .
  • Endpoint selection : Balance between high-throughput (e.g., ROS assays) and mechanistic endpoints (e.g., caspase-3 activation) .
  • Positive controls : Use established neuroprotectants (e.g., memantine) to validate assay sensitivity .

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